molecular formula C38H53N9O6 B606806 D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1) CAS No. 958873-83-1

D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)

Cat. No. B606806
M. Wt: 731.899
InChI Key: HJWCYDYBEQFBNK-CKYFGSNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CR-665, also known as FE-200665 and JNJ-38488502, is a kappa-opioid agonist potentially for the treatment of postoperative pain.

Scientific Research Applications

Behavioral and Analgesic Effects

Dipeptides such as L-phenylalanyl-L-arginine (Phe-L-Arg) and L-phenylalanyl-D-arginine (Phe-D-Arg) show significant effects on animal behavior and pain response. A study found that intracerebroventricular injection of these peptides in mice increased locomotor activity and had a convulsive effect, while intrathecal injection produced significant analgesic effects (Mrowiec, Plech, Siemion, & Herman, 1992).

Thrombin Inhibition

D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) is a potent thrombin inhibitor. A study incorporating PPACK into films for controlled release demonstrated its ability to inhibit platelet deposition on a metallic coronary stent in vivo in a baboon model, suggesting potential applications in cardiovascular medicine (Vyavahare, Scott, Hanson, & Kohn, 1993).

HIV-1 Infection Inhibition

Compounds such as phenylalanyl-pyrrolidine-2 nitrile (Phe-pyrr-2-CN) inhibit dipeptidyl peptidase IV/CD26, playing a role in reducing HIV-1 infection in human CD4+T cells. This suggests the potential of these compounds in HIV-1 treatment strategies (Jiang, Wilk, Li, Zhang, & Bekesi, 1997).

Protease Inhibition and Substrate Specificity

The synthesis and characterization of peptides, including those with phenylalanyl and arginyl components, contribute to understanding protease activity and specificity, which is crucial in biological research and drug development (Izumiya, Noda, & Anfinsen, 1971).

Pharmacokinetics in Drug Development

Understanding the disposition and pharmacokinetics of synthetic peptides, such as TAK-448, helps in the development of new therapeutic agents. Studies involving radiolabeled peptides provide insights into their absorption, distribution, metabolism, and excretion, which is critical for clinical evaluation and development (Moriya, Kogame, Tagawa, Morohashi, Kondo, & Asahi, 2018).

properties

CAS RN

958873-83-1

Product Name

D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)

Molecular Formula

C38H53N9O6

Molecular Weight

731.899

IUPAC Name

(R)-2-((R)-2-((R)-2-amino-3-phenylpropanamido)-3-phenylpropanamido)-N-((R)-1-amino-5-guanidino-1-oxopentan-2-yl)-N-(pyridin-4-ylmethyl)hexanamide acetate

InChI

InChI=1S/C36H49N9O4.C2H4O2/c1-2-3-15-29(35(49)45(24-27-17-20-41-21-18-27)31(32(38)46)16-10-19-42-36(39)40)43-34(48)30(23-26-13-8-5-9-14-26)44-33(47)28(37)22-25-11-6-4-7-12-25;1-2(3)4/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H2,38,46)(H,43,48)(H,44,47)(H4,39,40,42);1H3,(H,3,4)/t28-,29-,30-,31-;/m1./s1

InChI Key

HJWCYDYBEQFBNK-CKYFGSNBSA-N

SMILES

N=C(N)NCCC[C@H](C(N)=O)N(C([C@@H](CCCC)NC([C@@H](CC1=CC=CC=C1)NC([C@@H](CC2=CC=CC=C2)N)=O)=O)=O)CC3=CC=NC=C3.CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CR-665;  FE-200665;  JNJ-38488502;  CR665;  FE200665;  JNJ38488502;  CR 665;  FE 200665;  JNJ 38488502; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)
Reactant of Route 2
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)
Reactant of Route 3
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)
Reactant of Route 4
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)
Reactant of Route 5
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)
Reactant of Route 6
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)

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